molecular formula C15H21NO4 B1651699 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone CAS No. 132948-75-5

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone

Cat. No.: B1651699
CAS No.: 132948-75-5
M. Wt: 279.33 g/mol
InChI Key: QGRBFZOIRDCXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is a complex organic compound with a molecular formula of C15H21NO4. This compound is characterized by the presence of a morpholine ring, a hydroxy group, and an ethanone moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone typically involves multiple steps. One common method is the reaction of 2-hydroxy-3-(4-morpholinyl)propoxybenzene with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

132948-75-5

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

1-[2-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone

InChI

InChI=1S/C15H21NO4/c1-12(17)14-4-2-3-5-15(14)20-11-13(18)10-16-6-8-19-9-7-16/h2-5,13,18H,6-11H2,1H3

InChI Key

QGRBFZOIRDCXLZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCOCC2)O

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCOCC2)O

Origin of Product

United States

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